4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
Description
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-ethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-3-14-11-19(21)24-18-12-16(9-10-17(14)18)23-13(2)20(22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
FNUMSBBXAIMFCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the esterification of a chromen-2-one derivative with a phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and phenylpropanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Coumarin derivatives often differ in substituents at the 4- and 7-positions, significantly altering their physicochemical and pharmacological properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The target compound’s 1-oxo-1-phenylpropan-2-yloxy group increases logP (~3.5) compared to methyl or cyclopentyloxy analogs (logP: 2.1–2.8), favoring membrane permeability .
- Melting Points : Thiadiazole derivatives (e.g., 7b: 150°C) have higher melting points than the target compound (estimated ~120–140°C) due to crystalline packing from planar heterocycles .
Biological Activity
4-Ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one, a synthetic compound belonging to the coumarin class, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone with an ethyl group at position 4 and a phenylpropan-2-yl moiety linked through an ether bond. Its molecular formula is and it has a molecular weight of 336.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as DNA gyrase, which is essential for bacterial DNA replication, indicating potential antimicrobial activity.
- Cytotoxicity : Studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, possess significant antimicrobial properties. The mechanism involves the inhibition of bacterial DNA replication and protein synthesis.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various human cancer cell lines using the MTT assay. The results showed promising activity:
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 12.5 |
| HCT116 | 15.3 |
| HeLa | 10.8 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
Coumarins are well-documented for their anti-inflammatory properties. This compound has demonstrated the ability to reduce inflammation markers in vitro, highlighting its potential for treating inflammatory diseases.
Study on Anticancer Activity
In a recent study, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications to the structure could enhance cytotoxicity significantly compared to the parent compound.
Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on acetylcholinesterase (AChE). The results showed that it could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one, and how can reaction conditions be fine-tuned to maximize yield?
The synthesis typically involves coupling 7-hydroxy-4-ethylcoumarin with a functionalized ester under nucleophilic substitution conditions. For example:
- Base selection : Potassium carbonate (K₂CO₃) in acetone under reflux (60–80°C) is effective for activating the hydroxyl group of the coumarin core .
- Solvent optimization : Polar aprotic solvents like DMF or acetone enhance nucleophilicity, while reflux durations (6–12 hours) balance reaction completion vs. decomposition risks .
- Workup : Acidic quenching followed by silica gel chromatography achieves >85% purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?
- NMR : ¹H/¹³C NMR can confirm the ester linkage (δ 5.3–5.5 ppm for the methine proton adjacent to the carbonyl) and coumarin backbone (δ 6.2–6.4 ppm for the lactone ring protons) .
- IR : Stretching frequencies at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (coumarin lactone) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity, especially for byproducts like hydrolyzed carboxylic acids .
Q. How can initial bioactivity screening (e.g., cytotoxicity, enzyme inhibition) be designed to prioritize this compound for further study?
- In vitro assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Chromene derivatives often show IC₅₀ values <50 µM due to intercalation or topoisomerase inhibition .
- Enzyme targets : Screen against COX-2 or MMP-9 via fluorometric assays; ester groups may enhance binding via hydrophobic interactions .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s molecular conformation, and how do intermolecular interactions influence packing?
- Single-crystal X-ray diffraction : Use SHELX software for structure solution. The ethyl and phenyl groups induce torsional strain, requiring high-resolution data (<1.0 Å) to model disorder .
- Packing analysis : π-π stacking between coumarin rings (3.5–4.0 Å spacing) and C–H···O hydrogen bonds (2.6–2.8 Å) stabilize the lattice, affecting solubility .
Q. How do substituent modifications (e.g., halogenation, methoxy groups) alter bioactivity, and what computational tools predict these effects?
- SAR studies : Compare with analogs like 4-methyl-7-(2-oxopropoxy) derivatives. Chlorine substitution at position 6 increases cytotoxicity (IC₅₀ ↓30%) but reduces solubility .
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR). The phenylpropan-2-yl group may occupy hydrophobic pockets, improving binding affinity .
Q. What experimental and computational approaches reconcile contradictions in solubility and stability data across studies?
- Solubility profiling : Use shake-flask methods (water/octanol) vs. computational logP predictions (e.g., ACD/Labs). Discrepancies arise from crystal polymorphism or hydration states .
- Degradation studies : HPLC-MS identifies hydrolyzed products (e.g., 7-hydroxycoumarin) under acidic/basic conditions. Accelerated stability testing (40°C/75% RH) quantifies shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
